5-(2,5-Dimethylphenyl)isoxazol-3-amine
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Overview
Description
5-(2,5-Dimethylphenyl)isoxazol-3-amine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug discovery . The specific structure of this compound includes a dimethylphenyl group attached to the isoxazole ring, which can influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenyl)isoxazol-3-amine can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method includes the use of tert-butyl nitrite or isoamyl nitrite to facilitate the formation of the isoxazole ring from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylphenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5-(2,5-Dimethylphenyl)isoxazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to biological targets based on its chemical structure, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Aminoisoxazole: A structural isomer with similar chemical properties.
3-(4-Chlorophenyl)isoxazole: Another isoxazole derivative with different substituents on the phenyl ring.
Uniqueness
5-(2,5-Dimethylphenyl)isoxazol-3-amine is unique due to its specific dimethylphenyl substitution, which can influence its chemical reactivity and biological activities. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(2,5-dimethylphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-8(2)9(5-7)10-6-11(12)13-14-10/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
YKAAIKNTKDSHES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=NO2)N |
Origin of Product |
United States |
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